Phosphoric acid;1,2,3-triaminoguanidine
Description
Properties
CAS No. |
93673-49-5 |
|---|---|
Molecular Formula |
CH11N6O4P |
Molecular Weight |
202.11 g/mol |
IUPAC Name |
phosphoric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.H3O4P/c2-5-1(6-3)7-4;1-5(2,3)4/h2-4H2,(H2,5,6,7);(H3,1,2,3,4) |
InChI Key |
LHGUEJXYRRXUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(NN)NN.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,2,3 Triaminoguanidinium Phosphates
Synthesis of 1,2,3-Triaminoguanidinium Phosphoric Acid Salts
Once the 1,2,3-triaminoguanidinium cation is formed, typically as a halide salt, it can be converted to the desired phosphoric acid salt. This process can be achieved through direct crystallization from a solution containing both ions or via anion exchange reactions.
The direct crystallization of 1,2,3-triaminoguanidinium phosphate (B84403) can be achieved by combining the TAG cation with phosphoric acid in a suitable solvent system, most commonly water. The principles for this process can be inferred from studies on similar compounds, such as aminoguanidinium(1+) dihydrogen phosphate, which is prepared by crystallization from an aqueous solution. researchgate.net
In such systems, the crystal structure is typically organized into layers of dihydrogen phosphate anions. These anionic layers are interconnected by the aminoguanidinium cations through a network of N–H···O hydrogen bonds. researchgate.net The planar nature of the guanidinium (B1211019) cation facilitates this ordered packing. The specific phosphate salt that crystallizes—dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), or phosphate (PO₄³⁻)—is highly dependent on the pH of the crystallization medium, which dictates the protonation state of the phosphoric acid. The formation of transition metal phosphate compounds has also been shown to proceed through complex, multi-step pathways involving intermediate amorphous phases that gradually transform into the final crystalline product. utwente.nl
Anion exchange is a versatile and widely used method for varying the counterion of a given cation without altering the cation itself. This technique is particularly useful for preparing specific salts of the 1,2,3-triaminoguanidinium cation that may not be accessible through direct synthesis. The process typically starts with a common, readily available salt, such as 1,2,3-triaminoguanidinium chloride (TGCl). researchgate.net
The chloride anion can be exchanged by metathesis reactions. For instance, reacting TGCl with a silver salt containing a non-coordinating anion (e.g., silver trifluoroacetate (B77799) or silver tetrafluoroborate) in a suitable solvent results in the precipitation of insoluble silver chloride (AgCl), leaving the desired 1,2,3-triaminoguanidinium salt in solution. researchgate.net
Table 2: Examples of Anion Exchange from a Chloride Salt
| Starting Salt | Exchange Reagent | Resulting Anion |
|---|---|---|
| 3-Cl | Silver Trifluoroacetate | Trifluoroacetate (TFA) |
| 3-Cl | Silver Triflate | Triflate (OTf) |
| 3-Cl | Silver Tetrafluoroborate | Tetrafluoroborate (BF₄) |
Data derived from anion metathesis reactions of 1,2,3-tris(benzylamino)guanidinium chloride. researchgate.net
To synthesize the phosphate salt, one could employ an anion exchange resin in the phosphate form. nih.gov Passing a solution of TGCl through such a resin would cause the chloride ions to be retained by the resin while phosphate ions are released into the solution, forming the desired 1,2,3-triaminoguanidinium phosphate. Alternatively, using a salt with a phosphate anion where the cation forms an insoluble chloride, could also drive the reaction. nih.gov
The synthesis of a specific 1,2,3-triaminoguanidinium phosphoric acid salt is fundamentally governed by the acid-base equilibria of both the guanidinium cation and the phosphate anion in solution. Guanidine (B92328) itself is one of the strongest organic bases, with the conjugate acid (guanidinium) having a pKa of approximately 13.6. scripps.edu This high basicity ensures that the 1,2,3-triaminoguanidinium cation remains in its protonated, cationic form across a wide pH range.
Phosphoric acid (H₃PO₄), conversely, is a triprotic acid with three distinct pKa values:
pKa₁ ≈ 2.1 (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺)
pKa₂ ≈ 7.2 (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺)
pKa₃ ≈ 12.3 (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺)
The interplay between the stable TAG cation and the pH-dependent phosphate species is critical. By carefully controlling the pH of the solution during synthesis and crystallization, one can selectively precipitate the desired salt.
In strongly acidic conditions (pH < 2.1): The dominant species is H₃PO₄, making salt formation difficult.
In moderately acidic conditions (pH between ~3 and ~6): The dihydrogen phosphate anion (H₂PO₄⁻) is the predominant species. Crystallization in this range would likely yield 1,2,3-triaminoguanidinium dihydrogen phosphate.
In near-neutral to moderately basic conditions (pH between ~8 and ~11): The hydrogen phosphate anion (HPO₄²⁻) is dominant, favoring the crystallization of a salt with a 2:1 cation-to-anion ratio.
In strongly basic conditions (pH > 12.3): The fully deprotonated phosphate anion (PO₄³⁻) is the main species, which would lead to a salt with a 3:1 cation-to-anion ratio.
Therefore, precise pH control during the reaction and crystallization steps is the most critical parameter for isolating a specific, homogeneous 1,2,3-triaminoguanidinium phosphate salt. acs.org
Chemical Functionalization and Derivatization of 1,2,3-Triaminoguanidinium Core
The functionalization of the 1,2,3-triaminoguanidinium cation is primarily centered on the reactivity of its three terminal NH₂ groups. These groups serve as nucleophilic sites for a variety of electrophilic reagents, enabling the construction of more complex molecules while retaining the core guanidinium structure. The solubility of the parent salt, 1,2,3-triaminoguanidinium chloride (TAG-Cl), is often limited to water or alcohol/water mixtures, which can restrict its reaction with certain electrophiles. beilstein-journals.org To overcome this, initial derivatization into more organo-soluble intermediates, such as alkylamino-substituted salts, is a common strategy to facilitate further functionalization. beilstein-journals.orgznaturforsch.com
The reaction of triaminoguanidinium derivatives with isocyanates and isothiocyanates is a prominent method for N-functionalization. These reactions introduce ureido and thioureido-type linkages, significantly altering the chemical properties of the parent molecule.
The substitution pattern on the triaminoguanidinium core can be controlled, demonstrating selectivity based on the choice of reagent. Research shows that 1,2,3-tris(benzylamino)guanidinium salts can undergo a threefold carbamoylation when treated with aryl isocyanates. beilstein-journals.orgnih.gov This exhaustive functionalization maintains the C₃ symmetry of the original molecular platform, resulting in 1,2,3-tris(ureido)guanidinium salts. beilstein-journals.org
However, the reaction does not always lead to complete substitution. When a more sterically demanding or electronically different reagent like p-toluenesulfonyl isocyanate is used, the reaction yields only a mono-ureido guanidinium salt. beilstein-journals.orgnih.gov This demonstrates that selectivity can be achieved, allowing for either partial or complete functionalization of the three branches of the cation. This controlled substitution is crucial for designing molecules with specific properties and spatial arrangements.
The formation of ureido derivatives proceeds through the nucleophilic attack of the terminal amino groups of an alkyl-substituted triaminoguanidinium salt on the electrophilic carbon atom of the isocyanate group (-N=C=O). This results in the formation of a stable carbamoyl (B1232498) linkage. The process can be repeated on all three branches to achieve a threefold substitution, leading to compounds such as 1,2,3-tris(1-alkyl-3-arylureido)guanidinium salts. beilstein-journals.org
In contrast, the reaction with aryl isothiocyanates (-N=C=S) follows a different mechanistic pathway. Instead of forming simple thioureido derivatives, the reaction proceeds further, leading to intramolecular cyclization. This results in the formation of 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivatives, demonstrating a tandem addition-cyclization mechanism. beilstein-journals.orgnih.gov
The triaminoguanidinium core serves as a precursor for synthesizing novel heterocyclic systems. As noted previously, the reaction of alkyl-substituted triaminoguanidinium salts with aryl isothiocyanates does not stop at the expected thiourea (B124793) adduct but undergoes a subsequent intramolecular cyclization. beilstein-journals.org This reaction provides a direct route to 1,2,4-triazole (B32235) derivatives, specifically 3-hydrazino-1H-1,2,4-triazole-5(4H)-thiones. beilstein-journals.orgnih.gov This transformation is a powerful example of how the functional groups on the triaminoguanidinium platform can be utilized to construct more complex and rigid heterocyclic frameworks.
A key strategy to enhance the solubility and reactivity of the triaminoguanidinium cation in organic solvents involves a two-step transformation to produce alkylamino-substituted salts. beilstein-journals.orgznaturforsch.com
Iminyl Derivative Formation: 1,2,3-Triaminoguanidinium chloride (TAG-Cl) is first reacted with an aldehyde, such as benzaldehyde. This condensation reaction occurs quantitatively in aqueous ethanol (B145695) to furnish the corresponding tris(imine), for example, 1,2,3-tris(benzyliminyl)guanidinium chloride. znaturforsch.comznaturforsch.com
Reduction to Alkylamino Derivatives: The resulting tris(iminyl)guanidinium salt is then reduced to the desired 1,2,3-tris(alkylamino)guanidinium salt. This reduction can be achieved through methods like catalytic hydrogenation using a palladium on carbon catalyst or by using a reducing agent like borane. beilstein-journals.orgznaturforsch.comnih.gov
These resulting 1,2,3-tris(alkylamino)guanidinium salts are more soluble in common organic solvents, opening the door for further functionalization reactions, such as those with isocyanates. beilstein-journals.orgznaturforsch.com
The high nitrogen content of the triaminoguanidinium cation makes it an excellent building block for energetic materials. By combining the triaminoguanidinium cation with polynitro-functionalized anions, novel energetic salts can be synthesized with tailored properties. nih.gov
A series of polynitro-functionalized triazolylfurazanate energetic materials have been developed for use as primary explosives, which are designed to be safer and less toxic alternatives to traditional lead-based compounds. nih.govacs.org These compounds are synthesized through acid-base reactions between a polynitro-functionalized heterocyclic acid and an energetic base, such as triaminoguanidine. acs.org
One notable example is Di(triaminoguanidinium) 3-nitramino-4-(3-(dinitromethanidyl)-1,2,4-triazol-5-yl)furazanate. This compound demonstrates excellent performance characteristics, such as a high gas-generating capability and rapid combustion, coupled with a desirable insensitivity to impact and friction. nih.govacs.org Such properties make it a promising candidate for a new generation of green and insensitive primary explosives. nih.gov
| Property | Value | Comparison (RDX) |
|---|---|---|
| Compound Name | Di(triaminoguanidinium) 3-nitramino-4-(3-(dinitromethanidyl)-1,2,4-triazol-5-yl)furazanate | |
| Maximum Pressure (Pmax) | 9.03 MPa | N/A |
| Max Pressure Rise Rate (dP/dtmax) | 201.5 GPa s⁻¹ | N/A |
| Impact Sensitivity (IS) | 17.4 J | 7.4 J |
| Friction Sensitivity (FS) | 240 N | 120 N |
| Initiation Capacity | 60 mg required to initiate 500 mg RDX |
Advanced Spectroscopic and Crystallographic Characterization of 1,2,3 Triaminoguanidinium Phosphoric Acid Salts
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique has been employed to elucidate the detailed structural features of salts formed between the 1,2,3-triaminoguanidinium cation and the phosphate (B84403) anion.
The 1,2,3-triaminoguanidinium cation's structure is characterized by a central carbon atom bonded to three nitrogen atoms (the CN₃ core). X-ray diffraction studies on related guanidinium (B1211019) salts reveal that this CN₃ core is planar, a feature attributed to the delocalization of charge and π-electrons across the N-C-N bonds. znaturforsch.comresearchgate.net This planarity is a fundamental characteristic of the guanidinium group.
The conformation of the cation is further defined by the dihedral angles around the N-N bonds. In derivatives of the triaminoguanidinium ion, these dihedral angles have been observed to be in the range of 116 ± 15°. znaturforsch.comresearchgate.net The specific conformation adopted in the crystal lattice can vary, with different conformations sometimes being observed within the same crystal structure. znaturforsch.comresearchgate.netznaturforsch.com The phosphate anion is known to have a tetrahedral geometry. chemgym.netbrainly.com
Table 1: Selected Dihedral Angles in Triaminoguanidinium Derivatives
| Torsion Angle | Angle (°) |
|---|---|
| C1(C23)–N–N–CH₂ | 104.4 - 134.0 |
Data adapted from studies on 1,2,3-tris(benzylamino)guanidinium salts, which serve as a model for the substituted triaminoguanidinium cation framework. researchgate.net
The crystal structure of 1,2,3-triaminoguanidinium phosphate is extensively influenced by a network of intermolecular hydrogen bonds. The guanidinium cation is an excellent hydrogen bond donor, with multiple N-H groups available for interaction. The phosphate anion, with its oxygen atoms, acts as a potent hydrogen bond acceptor. nih.govresearchgate.net
These interactions lead to the formation of robust supramolecular assemblies. In related triaminoguanidinium salts, hydrogen bonds connect cations and anions to form distinct motifs, such as layers or chains. znaturforsch.comresearchgate.netdtic.mil For instance, in triaminoguanidinium chloride, cations and anions are linked into layers. dtic.mil The interaction between the guanidinium group and phosphate is particularly favorable and plays a crucial role in the structure of various biological and chemical systems. nih.govresearchgate.netmeihonglab.com The resulting crystal packing is a dense, three-dimensional network stabilized by these strong, directional hydrogen bonds. researchgate.net
For example, the crystal structure of a triaminoguanidinium derivative with a chloride anion exhibits a different packing arrangement compared to the same cation with an iodide or a trifluoroacetate (B77799) anion. znaturforsch.com The phosphate anion (PO₄³⁻), being polyatomic and carrying a higher charge than simple halides, is expected to induce a unique and complex hydrogen-bonding network. Its tetrahedral shape and multiple acceptor sites allow it to act as a central node, connecting several 1,2,3-triaminoguanidinium cations. This intricate connectivity, driven by the phosphate counterion, dictates the final packing density and supramolecular structure of the salt. nih.gov
Detailed analysis of crystallographic data provides precise measurements of bond lengths and angles. In the 1,2,3-triaminoguanidinium cation, the C-N bonds within the central CN₃ core are typically found to be of intermediate length, shorter than a C-N single bond but longer than a C=N double bond, confirming electron delocalization. In triaminoguanidinium chloride, the three C-N bonds are identical at 1.325(2) Å. dtic.mil The N-N bond length in this salt is 1.411(4) Å. dtic.mil
The phosphate anion typically exhibits a tetrahedral shape with O-P-O bond angles close to the ideal tetrahedral angle of 109.5°. chemgym.netbrainly.com The P-O bond distance in various phosphate species is consistently found to be approximately 1.53 Å. nih.gov
Table 2: Typical Bond Lengths and Angles in Cation and Anion
| Ion | Bond/Angle | Value |
|---|---|---|
| 1,2,3-Triaminoguanidinium | C-N | ~1.325 Å |
| N-N | ~1.411 Å | |
| Phosphate | P-O | ~1.53 Å nih.gov |
| O-P-O Angle | ~109.5° chemgym.netbrainly.com |
Data for the cation is based on the triaminoguanidinium chloride structure. dtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound in solution. Different nuclei (¹H, ¹³C, ¹⁵N) provide complementary information about the molecular framework.
¹H NMR: The proton NMR spectrum of the 1,2,3-triaminoguanidinium cation is expected to show signals corresponding to the N-H protons. The chemical shift and multiplicity of these signals would confirm the presence of the amino groups.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A key feature for the 1,2,3-triaminoguanidinium cation is a single signal for the central guanidinium carbon. For triaminoguanidinium chloride in D₂O, this signal appears at approximately 160.85 ppm. rsc.org The downfield chemical shift is characteristic of a carbon atom double-bonded to electronegative nitrogen atoms. libretexts.orgpressbooks.pub The presence of a single, sharp peak in this region is a strong indicator of the compound's identity and purity.
¹⁵N NMR: Nitrogen-15 NMR can directly probe the nitrogen atoms in the cation. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, obtaining a spectrum can be challenging and may require isotopic enrichment or the use of more sensitive techniques like ¹H-¹⁵N heteronuclear correlation experiments. huji.ac.ilnih.govresearchgate.net The spectrum would be expected to show distinct signals for the different nitrogen environments within the 1,2,3-triaminoguanidinium cation, providing definitive structural confirmation.
Table 3: Characteristic NMR Data for the 1,2,3-Triaminoguanidinium Cation
| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |
|---|
Investigation of Tautomerism and Conformational Dynamics in Solution
The 1,2,3-triaminoguanidinium cation in solution is subject to complex dynamic processes, including prototropic tautomerism and conformational changes. While the cation itself is protonated, related neutral triaminoguanidine derivatives exhibit temperature- and solvent-dependent ¹H NMR spectra, which is indicative of a prototropic tautomerism involving an equilibrium between three identical molecular structures. znaturforsch.com When the proton exchange between these structures is rapid on the NMR timescale, the spectrum reflects a time-averaged structure with C₃ symmetry. znaturforsch.com This underlying tendency for proton exchange suggests that the 1,2,3-triaminoguanidinium cation in solution is not a static entity but exists in a dynamic equilibrium.
In addition to tautomerism, the flexibility of the cation allows for various conformational dynamics. X-ray diffraction studies of different 1,2,3-triaminoguanidinium salts have revealed that the cation can adopt several distinct conformations in the solid state. znaturforsch.comresearchgate.net For example, in the crystal structure of 1,2,3-tris(benzylamino)guanidinium chloride, two different conformations (termed A and B) were observed in the asymmetric unit, while the iodide salt of the same cation featured only one of these conformations. researchgate.net These distinct solid-state arrangements, which differ in the orientation of the amino substituents relative to the central CN₃ plane, are likely to interconvert in solution. znaturforsch.com The energy barrier for these conformational changes can be investigated using variable-temperature NMR spectroscopy, where changes in peak shape, coalescence, or the appearance of new signals can provide quantitative data on the rates and thermodynamics of these dynamic processes.
NMR Probes for Intermolecular Interactions and Solvent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intermolecular interactions between the 1,2,3-triaminoguanidinium cation, the phosphate anion, and surrounding solvent molecules. The chemical shifts of protons, particularly those attached to heteroatoms like nitrogen (N-H), are highly sensitive to their local electronic environment, which is significantly influenced by hydrogen bonding. pitt.edupitt.edunih.gov
In the 1,2,3-triaminoguanidinium phosphate salt, strong hydrogen bonds are expected between the N-H groups of the cation and the oxygen atoms of the phosphate anion. nih.gov These interactions can be monitored by observing the chemical shifts of the N-H protons. The formation of these ion-pair hydrogen bonds typically causes a downfield shift of the proton resonance compared to the non-hydrogen-bonded state.
The table below illustrates hypothetical ¹H NMR chemical shift data for the N-H protons of the 1,2,3-triaminoguanidinium cation, demonstrating the expected influence of different solvents.
| Solvent (Deuterated) | Dielectric Constant | Expected N-H Proton Chemical Shift (δ, ppm) | Predominant Interaction |
| DMSO-d₆ | 46.7 | High (e.g., 8.0 - 9.5) | Strong H-bonding with solvent and anion. |
| D₂O | 80.1 | Moderate (e.g., 7.0 - 8.5, subject to H/D exchange) | Strong solvation, rapid exchange with solvent deuterons. |
| CD₃OD | 32.7 | Moderate (e.g., 7.5 - 9.0, subject to H/D exchange) | H-bonding with solvent and anion, possible exchange. |
| CDCl₃ | 4.8 | Low (e.g., 6.5 - 8.0) | Primarily ion-pair H-bonding due to poor solvent screening. |
Note: The chemical shift values are illustrative and can vary based on concentration, temperature, and water content.
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Functional Groups and Salt Formation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in confirming the structure of 1,2,3-triaminoguanidinium phosphate by identifying its constituent functional groups and verifying the formation of the salt. researchgate.net The spectra are characterized by distinct bands corresponding to the vibrations of the 1,2,3-triaminoguanidinium cation and the phosphate anion. cas.cznih.gov
The phosphate anion (PO₄³⁻), belonging to the Td point group, has four fundamental vibrational modes, though not all may be active or resolved depending on symmetry in the crystal. researchgate.net Key vibrations include the symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes of the P-O bonds. nih.gov In the context of a dihydrogen phosphate salt, bands corresponding to P=O and P-O(H) stretching can also be observed. researchgate.net
The 1,2,3-triaminoguanidinium cation exhibits characteristic vibrations such as N-H stretching, N-H bending (scissoring), and C-N stretching modes. The formation of the salt is unequivocally confirmed by the presence of these bands alongside those of the phosphate anion, and the significant shift or disappearance of bands that would correspond to the neutral 1,2,3-triaminoguanidine (B12136214) base and free phosphoric acid.
The following table summarizes the expected characteristic vibrational bands for 1,2,3-triaminoguanidinium phosphate.
| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |
| 3400 - 3100 | N-H stretching | IR, Raman |
| 3200 - 2800 | O-H stretching (if H₂PO₄⁻ or HPO₄²⁻) | IR, Raman |
| 1680 - 1600 | N-H bending (scissoring) | IR |
| ~1240 | P=O stretching (if H₂PO₄⁻) | IR |
| 1150 - 950 | P-O asymmetric & symmetric stretching | IR, Raman |
| 650 - 500 | O-P-O bending | IR |
Analysis of Hydrogen Bonding Effects on Vibrational Modes
The extensive network of hydrogen bonds in 1,2,3-triaminoguanidinium phosphate profoundly influences its vibrational spectrum. researchgate.net The interaction between the hydrogen bond donor (N-H groups of the cation) and the acceptor (oxygen atoms of the phosphate anion) perturbs the vibrational modes of both groups. mdpi.com
The most noticeable effect is observed in the N-H stretching region. Compared to a non-hydrogen-bonded N-H group, the N-H stretching bands in the salt are typically shifted to lower frequencies (a red shift). mdpi.com This shift is accompanied by significant band broadening and an increase in the integrated intensity of the absorption band. The magnitude of this frequency shift is often correlated with the strength of the hydrogen bond; stronger bonds result in larger shifts to lower wavenumbers.
Similarly, the vibrational modes of the phosphate anion are sensitive to its protonation state and hydrogen-bonding environment. nih.govnih.gov The symmetry of the phosphate ion can be lowered by interactions with the cations, leading to the splitting of degenerate vibrational modes (e.g., the ν₃ asymmetric stretching mode) and the appearance of bands that might be inactive in a more symmetrical environment. researchgate.net For example, a Raman study of bermanite, a mineral containing phosphate and hydroxyl groups, showed a doublet for the phosphate stretching mode, indicating the presence of two non-equivalent phosphate units within the structure, a phenomenon that could similarly arise from specific hydrogen bonding patterns in the title compound. nih.gov The analysis of these spectral features provides detailed structural insights into the intermolecular connectivity within the crystalline lattice. researchgate.net
Mass Spectrometry and Elemental Analysis for Compound Verification
The definitive confirmation of the chemical composition and purity of 1,2,3-triaminoguanidinium phosphate is achieved through a combination of mass spectrometry (MS) and elemental analysis. nih.gov
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to verify the mass of the constituent ions. In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the mass of the 1,2,3-triaminoguanidinium cation ([CH₈N₆]⁺). The theoretically calculated monoisotopic mass for this cation is approximately 104.0814 m/z. The observation of this ion at the correct mass-to-charge ratio provides strong evidence for the presence of the intended cationic component.
Elemental analysis provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. These experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and calculated values is required to confirm the empirical formula and the purity of the synthesized salt. The theoretical composition depends on the specific salt stoichiometry (e.g., mono-, di-, or tri-basic salt).
The table below shows the calculated elemental analysis for a hypothetical 1:1 salt, 1,2,3-triaminoguanidinium dihydrogen phosphate ([CH₈N₆]⁺[H₂PO₄]⁻).
| Element | Symbol | Atomic Mass | Molar Mass (C H₁₀ N₆ O₄ P) | Theoretical Mass % |
| Carbon | C | 12.011 | 201.11 g/mol | 5.97 % |
| Hydrogen | H | 1.008 | 201.11 g/mol | 5.01 % |
| Nitrogen | N | 14.007 | 201.11 g/mol | 41.79 % |
| Oxygen | O | 15.999 | 201.11 g/mol | 31.82 % |
| Phosphorus | P | 30.974 | 201.11 g/mol | 15.40 % |
Note: The stoichiometry and hydration state of the actual isolated salt would need to be determined to calculate the correct theoretical percentages.
Coordination Chemistry and Supramolecular Assemblies Involving 1,2,3 Triaminoguanidine
1,2,3-Triaminoguanidine (B12136214) as a Multidentate Ligand in Metal Complexes
Derivatives of 1,2,3-triaminoguanidine are particularly effective as multidentate ligands, capable of binding multiple metal centers in close proximity. researchgate.net These ligands, often formed by reacting triaminoguanidinium salts with aldehydes or ketones, provide three equivalent binding pockets, which facilitates the self-assembly of intricate supramolecular architectures. rwth-aachen.denih.gov The resulting metal complexes have been explored for their diverse structural motifs and interesting magnetic properties. rwth-aachen.de
The synthesis of coordination compounds using triaminoguanidine-based ligands typically involves the reaction of a functionalized ligand with a transition metal salt. The design of these compounds is often guided by the choice of metal ion, the specific functional groups on the ligand, and the addition of co-ligands or anions, which can influence the final structure. rwth-aachen.de
For instance, reacting tris(2-hydroxybenzylidene)triaminoguanidine with various metal ions has yielded a range of trinuclear complexes. researchgate.net The synthesis of two distinct nickel(II) complexes, [Ni3LBr(bipy)3(H2O)3]NO3·9H2O·1.5DMF and [Ni3LBr(tptz)3]ClO4·7H2O·1.5DMF, was achieved by employing different capping ligands (2,2′-bipyridine and 2,4,6-tris(2-pyridyl)-1,3,5-triazine, respectively) to prevent polymerization and isolate discrete trinuclear units. researchgate.net Similarly, a trinuclear cobalt(II) complex, [Co3(pytag)(py)6Cl3]ClO4, was formed using the ligand 1,2,3-tris[(pyridine-2-ylmethylidene)amino]guanidine, where three octahedrally coordinated cobalt(II) ions are linked by the triaminoguanidine backbone. researchgate.net
The versatility of this ligand system extends to other metals as well. Reaction of tris(2-hydroxybenzylidene)-triaminoguanidinium chloride with [VIVO(acac)2] led to mononuclear [VIVO] complexes. acs.org Furthermore, supramolecular cobalt(II) metallocycles, such as [Co6(OOCMe)3(NCS)3L3]4, have been synthesized, inspired by their zinc(II) analogues. rwth-aachen.dechemistryviews.org The synthesis of such structures can be sensitive to reaction conditions, sometimes requiring specific temperature profiles in high-boiling solvents to obtain suitable single crystals for analysis. rwth-aachen.de
Table 1: Examples of Synthesized Metal-Triaminoguanidine Complexes
| Complex Name | Metal Ion(s) | Key Ligands/Features | Reference |
|---|---|---|---|
| [Ni3LBr(bipy)3(H2O)3]NO3·9H2O·1.5DMF | Nickel(II) | 2,2′-bipyridine capping ligand | researchgate.net |
| [Ni3LBr(tptz)3]ClO4·7H2O·1.5DMF | Nickel(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine capping ligand | researchgate.net |
| [Co3(pytag)(py)6Cl3]ClO4 | Cobalt(II) | Pyridine capping ligands | researchgate.net |
| [Co6(OOCMe)3(NCS)3L3]4 | Cobalt(II) | Supramolecular metallocycle | rwth-aachen.dechemistryviews.org |
| [{Cu3L(µ-N3)}4(Py)14]·2Py | Copper(II) | Dodecanuclear metallacycle with azide (B81097) bridges | mdpi.com |
| [VIVO(H2L1′)(MeOH)] | Vanadyl(IV) | Mononuclear complex with intramolecular triazole ring formation | acs.org |
The coordination geometry of metal ions within triaminoguanidine-based complexes is diverse and depends on the metal's preferences and the steric and electronic properties of the ligands. rwth-aachen.dewikipedia.orglibretexts.org Common geometries include octahedral, tetrahedral, and square planar arrangements. wikipedia.orglibretexts.org
In many trinuclear complexes, the triaminoguanidine-derived ligand acts as a central bridging scaffold, with each of its three arms chelating a metal ion. researchgate.net For example, in a trinuclear copper(II) complex, each metal ion is trapped in one of the ligand's three tridentate NNO binding cavities, leading to a rigid, planar triangular structure. mdpi.com The metal centers are linked through the N-N diazine bridges of the central triaminoguanidine core. mdpi.com
The C3-symmetric nature of triaminoguanidine-based ligands makes them ideal triangular building blocks for the rational design and self-assembly of complex supramolecular architectures like polyhedral cages and metallocycles. rwth-aachen.dechemistryviews.org The formation of these large, hollow structures is a significant goal in coordination chemistry, with potential applications in host-guest chemistry and materials science. chemistryviews.orgrsc.org
The design strategy involves controlling the geometric information of the ligands and metal ions. nih.govnih.govsynthical.com For example, reacting tris-(2-pyridinylene-N-oxide)triaminoguanidine with zinc(II) ions leads to the formation of metallocycles with an internal cavity diameter of approximately 10 Å, suitable for encapsulating guest molecules. chemistryviews.org Inspired by this, analogous cobalt(II) metallocycles have also been synthesized. rwth-aachen.dechemistryviews.org
By carefully selecting ancillary ligands, it's possible to direct the assembly towards specific structures. The use of a linear and sterically minimal co-ligand like azide, for instance, facilitated the assembly of four trinuclear copper(II) triangular units into a large, dodecanuclear metallacycle, [{Cu3L(µ-N3)}4(Py)14]·2Py. mdpi.com Understanding the kinetic pathways of self-assembly is crucial for improving the productivity of desired cage structures and avoiding the formation of undesired aggregates. rsc.org
The close proximity of metal centers bridged by the triaminoguanidine backbone often leads to significant magnetic exchange interactions. rwth-aachen.de Paramagnetism, a property arising from unpaired electrons, is a key feature of many of these complexes, and its study provides insight into their electronic structure. uomustansiriyah.edu.iqdu.edu.eg
Magnetic susceptibility measurements on several trinuclear complexes have revealed predominantly antiferromagnetic coupling between the metal ions. researchgate.netmdpi.com This means the spins of the unpaired electrons on adjacent metal centers align in opposite directions. du.edu.eg
In a trinuclear copper(II) complex, strong antiferromagnetic coupling (J = -298 cm⁻¹) mediated by the N-N diazine bridges results in a spin-frustrated system. researchgate.net
For trinuclear nickel(II) complexes, antiferromagnetic coupling constants (J) were found to be around -31 to -36 cm⁻¹, leading to a diamagnetic ground state. researchgate.net
Similarly, cobalt(II) complexes exhibit antiferromagnetic exchange interactions between the metal centers. rwth-aachen.deresearchgate.netchemistryviews.org In one case, this interaction was quantified at approximately -12 cm⁻¹. researchgate.net
These magnetic properties are of interest for developing molecular spintronics and single-molecule magnets. rwth-aachen.deresearchgate.netmdpi.com The ability to tune these properties, for example by doping diamagnetic zinc(II)-based metallocycles with paramagnetic cobalt(II) ions, presents a promising avenue for creating new magnetic materials. chemistryviews.org
Table 2: Magnetic Properties of Selected Triaminoguanidine-Based Complexes
| Complex Type | Metal Ion | Magnetic Behavior | Exchange Coupling Constant (J) | Reference |
|---|---|---|---|---|
| Trinuclear | Copper(II) | Strong Antiferromagnetic; Spin-frustrated | -298 cm⁻¹ | researchgate.net |
| Trinuclear | Nickel(II) | Antiferromagnetic | -31.0 ± 0.6 cm⁻¹ / -30.9 ± 0.3 cm⁻¹ | researchgate.net |
| Trinuclear | Cobalt(II) | Antiferromagnetic | ca. -12 cm⁻¹ | researchgate.net |
| Metallocycle | Cobalt(II) | Predominantly Antiferromagnetic | Not specified | rwth-aachen.dechemistryviews.org |
Supramolecular Assembly via Hydrogen Bonding and Other Non-Covalent Interactions
Beyond forming coordination bonds with metals, the guanidinium (B1211019) moiety is a powerful tool for directing the self-assembly of molecules through non-covalent interactions, primarily hydrogen bonding.
The guanidinium group, [C(NH2)3]+, and its derivatives are rich in hydrogen bond donors, while the guanidine (B92328) base contains both donors and acceptors. This capacity for forming multiple, directional hydrogen bonds makes it a highly effective synthon in crystal engineering and supramolecular chemistry. acs.orgresearchgate.netgoogle.com
The planar structure of the guanidinium cation and its ability to form extensive hydrogen-bonding networks with anions and solvent molecules dictate the packing of molecules in the solid state. researchgate.net In the crystal structure of 1,2,3-tris(benzylamino)guanidinium salts, for example, the conformation of the cation and the nature of the anion together determine the final crystal packing. researchgate.net
This directed self-assembly has been harnessed to create complex three-dimensional supramolecular networks. acs.org The strong interactions facilitated by the guanidinium headgroup can enhance the self-assembly properties of molecules, as seen in guanidine-based surfactants where hydrogen bonding between headgroups promotes micelle formation. researchgate.netnih.gov The unique self-assembly behavior allows for the creation of diverse nanostructures. researchgate.net In the context of materials science, the ability of guanidinium groups to selectively bind anions through hydrogen bonding is being explored for applications such as the capture of carbon dioxide from the air. mdpi.com
Host-Guest Chemistry and Anion Recognition with Triaminoguanidinium Platforms
The 1,2,3-triaminoguanidinium cation is a versatile platform for host-guest chemistry, particularly in the realm of anion recognition. Its efficacy stems from a combination of its positive charge, which electrostatically attracts anions, and the presence of multiple N-H groups that act as hydrogen-bond donors. The planar, trigonal geometry of the central CN₃ core, surrounded by flexible aminic arms, allows it to form specific and strong interactions with a variety of guest anions.
The fundamental principle of anion recognition by guanidinium-based hosts involves the formation of multiple hydrogen bonds. The guanidinium group is known to form robust, often bidentate, hydrogen bonds with the oxygen atoms of oxoanions such as carboxylates, sulfates, and phosphates. researchgate.net This interaction is a key factor in molecular recognition processes in both chemical and biological systems. researchgate.netnih.gov
The specific supramolecular arrangement in the solid state is highly dependent on the interplay between the conformation of the triaminoguanidinium cation and the nature of the guest anion. researchgate.net Studies on derivatives such as 1,2,3-tris(benzylamino)guanidinium have shown that different anions (e.g., chloride, iodide, trifluoroacetate) direct the packing in distinct ways, leading to varied crystalline architectures. researchgate.netznaturforsch.com For instance, the conformation of the cation's benzylamino arms and the hydrogen bonding network established with the anion and any co-crystallized solvent molecules are intrinsically linked. researchgate.net In the crystal structure of 1,2,3-tris(benzylamino)guanidinium chloride, cations are connected through a network of hydrogen bonds involving the chloride anion and water molecules, forming distinct layers. znaturforsch.com In contrast, the iodide salt of the same cation exhibits a different packing arrangement due to the different hydrogen bonding capabilities and size of the iodide anion. researchgate.net This demonstrates that the triaminoguanidinium platform can adapt to and selectively bind anions, with the anion's properties directly influencing the resulting supramolecular structure.
Table 1: Influence of Anion on Supramolecular Structure of 1,2,3-Tris(benzylamino)guanidinium Salts
| Anion | Cation Conformation(s) | Key Supramolecular Features |
|---|---|---|
| Chloride (Cl⁻) | Two different conformations observed in the crystal lattice. | Cations, anions, and solvent molecules are connected by a complex hydrogen bond network, forming polar layers. znaturforsch.com |
| Iodide (I⁻) | A single, uniform cation conformation (exo,endo,endo). | Forms a layer structure with iodide ions filling the gap between layers of the organic cations. researchgate.net |
| Trifluoroacetate (B77799) (CF₃COO⁻) | One cation conformation (exo,endo,endo). | Cations form layers with their polar units connected by the trifluoroacetate anions through N-H···O hydrogen bonds. researchgate.net |
| Triflate (CF₃SO₃⁻) | One primary cation conformation. | The structure is determined by a network of N-H···O hydrogen bonds between the cation and the sulfonate oxygen atoms. researchgate.net |
Data sourced from Bucher et al. (2012). researchgate.netznaturforsch.com
Influence of Phosphate (B84403) Anion on Supramolecular Architectures
The phosphate anion exerts a profound influence on the formation of supramolecular architectures with guanidinium-based cations due to its geometry and potent hydrogen-bonding capabilities. The interaction between guanidinium and phosphate is particularly strong and has been identified as a key structural motif in biological systems, for example, in arginine-phosphate interactions in proteins. researchgate.netnih.govmeihonglab.com
While a crystal structure for the simple 1,2,3-triaminoguanidinium phosphate salt is not available in the cited literature, the structure of the closely related compound, aminoguanidinium(1+) dihydrogen phosphate, provides a clear model for this interaction. researchgate.net The crystal structure of this compound is characterized by parallel layers of dihydrogen phosphate anions. researchgate.net These anionic layers are interconnected by the aminoguanidinium cations, which are oriented perpendicular to the layers. researchgate.net The stability and organization of this architecture are dictated by an extensive network of N–H···O hydrogen bonds between the cation's amine and guanidinic N-H groups and the oxygen atoms of the phosphate anions. researchgate.net This layered arrangement is a common supramolecular synthon driven by the strong and directional hydrogen bonding offered by the dihydrogen phosphate anion. hhu.denih.gov
Table 2: Selected Hydrogen Bond Parameters in Aminoguanidinium(1+) Dihydrogen Phosphate (Phase I at 293 K)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| N1 | H1A | O4 | 0.88(2) | 2.11(2) | 2.986(1) | 173(2) |
| N1 | H1B | O2 | 0.88(2) | 2.06(2) | 2.924(1) | 169(2) |
| N2 | H2A | O3 | 0.88(2) | 2.06(2) | 2.923(1) | 166(2) |
| N2 | H2B | O2 | 0.88(2) | 2.37(2) | 3.011(1) | 130(2) |
| N3 | H3A | O1 | 0.88(2) | 2.01(2) | 2.879(1) | 171(2) |
| N3 | H3B | O3 | 0.88(2) | 2.30(2) | 3.090(1) | 150(2) |
Data extracted from the crystallographic study of aminoguanidinium(1+) dihydrogen phosphate by Drahota et al. (2013). researchgate.net N1, N2, N3 refer to nitrogen atoms of the aminoguanidinium cation. O1, O2, O3, O4 refer to oxygen atoms of the dihydrogen phosphate anion.
Advanced Applications of 1,2,3 Triaminoguanidinium Phosphoric Acid Salts and Derivatives in Materials Science and Catalysis Research
Energetic Materials Research and Development
The quest for high-performance, safer, and more environmentally benign energetic materials is a continuous endeavor. 1,2,3-Triaminoguanidinium salts have garnered considerable attention in this domain due to their inherently high nitrogen content, which is a key determinant of their energetic properties.
High Nitrogen Content and Mechanisms of Energy Release
The 1,2,3-triaminoguanidinium cation is exceptionally rich in nitrogen, a desirable feature for energetic materials. A high nitrogen content often translates to a high heat of formation and the generation of a large volume of gaseous nitrogen upon decomposition, which are primary contributors to the energetic output of a material. The energy release mechanism in such high-nitrogen compounds is fundamentally linked to the cleavage of relatively weak N-N and C-N bonds and the subsequent formation of the exceptionally stable triple bond in dinitrogen (N₂) gas. This large energy difference between the reactants and the products is the basis for their energetic nature.
Theoretical studies, such as those employing density functional theory, have been instrumental in predicting the heats of formation and energetic properties of various triaminoguanidinium salts. These studies have shown that the triaminoguanidinium cation is more effective than the ammonium (B1175870) cation at increasing the heat of formation of tetrazole-based energetic salts. researchgate.net The introduction of nitro (–NO₂), azido (B1232118) (–N₃), or dinitramide anions further enhances the energetic properties of these salts. nih.gov While specific studies on the phosphate (B84403) salt are limited, the fundamental principles of high nitrogen content and the associated energy release mechanisms are directly applicable.
Table 1: Comparison of Nitrogen Content in Various Cations Used in Energetic Materials
| Cation | Chemical Formula | Nitrogen Content (%) |
|---|---|---|
| Ammonium | NH₄⁺ | 77.7 |
| Guanidinium (B1211019) | CH₆N₃⁺ | 71.1 |
| Aminoguanidinium | CH₇N₄⁺ | 74.6 |
| Diaminoguanidinium | CH₈N₅⁺ | 76.6 |
| 1,2,3-Triaminoguanidinium | CH₉N₆⁺ | 78.4 |
Note: The data in this table is calculated based on the chemical formulas of the respective cations and is provided for comparative purposes.
Development as Green Primary Explosives and Propellant Components
The development of "green" energetic materials is a critical research area focused on replacing toxic heavy metal-based compounds, such as lead azide (B81097), with more environmentally benign alternatives. High-nitrogen salts are prime candidates for green primary explosives due to their ability to decompose into largely gaseous and non-toxic products. The 1,2,3-triaminoguanidinium cation, when combined with an appropriate oxygen-rich anion, can yield energetic materials with a favorable oxygen balance, leading to more complete combustion and minimizing the formation of solid carbonaceous residues.
In the context of propellants, triaminoguanidinium salts have been investigated as potential components. For instance, triaminoguanidinium nitrate (B79036) has been explored as an additive in propellant compositions. The high gas-generating capability of these compounds is advantageous for propellant formulations. While the direct application of 1,2,3-triaminoguanidinium phosphate as a primary explosive or propellant is not extensively documented in available literature, its high nitrogen content and the potential for a favorable oxygen balance with the phosphate anion suggest it as a viable candidate for further research in this area.
Structural Control Strategies for Tailored Thermal Reactivity
The thermal stability and reactivity of energetic materials are critical parameters that dictate their safety, handling, and performance. Structural control at the molecular and crystal level offers a powerful strategy for tailoring these properties. In ionic energetic materials like 1,2,3-triaminoguanidinium salts, the nature of the anion plays a crucial role in determining the crystal packing, hydrogen bonding network, and ultimately, the thermal decomposition behavior.
The thermal decomposition of triaminoguanidinium nitrate (TAGN) has been studied, revealing a complex process that is influenced by phase transitions. researchgate.net The initial stages of decomposition are endothermic, corresponding to phase changes, followed by exothermic decomposition. The rate of decomposition is significantly influenced by the physical state of the material. By selecting different anions, such as phosphate, it is possible to modify the intermolecular interactions and crystal lattice forces, thereby altering the activation energy for thermal decomposition. For example, the introduction of bulky or differently charged anions can disrupt the crystal packing and introduce strain, potentially lowering the decomposition temperature. Conversely, strong hydrogen bonding networks, which could be facilitated by the phosphate anion, might enhance thermal stability. Computational modeling can be employed to predict the influence of different anions on the crystal structure and thermal stability of 1,2,3-triaminoguanidinium salts, guiding the synthesis of materials with tailored thermal reactivity.
Functional Materials Development
Beyond their energetic applications, the unique properties of guanidinium-based salts are being explored for the development of advanced functional materials, including those with non-linear optical and phase-change characteristics.
Exploration as Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential components in a variety of photonic technologies, including frequency conversion and optical switching. The search for new NLO materials with large second-harmonic generation (SHG) responses and wide transparency ranges is an active area of research. Theoretical and experimental studies have identified the trigonal planar [C(NH₂)₃]⁺ (guanidinium) cationic group as a superior functional unit for ultraviolet (UV) NLO materials. nih.gov The π-conjugated system of the guanidinium cation contributes significantly to its large hyperpolarizability, which is a key factor for NLO activity.
Table 2: Comparison of Calculated Optical Properties of π-Conjugated Planar Groups
| Group | Optical Gap (eV) | Anisotropy of Polarizability | Hyperpolarizability (a.u.) |
|---|---|---|---|
| (BO₃)³⁻ | 7.85 | 13.2 | 35.7 |
| (CO₃)²⁻ | 7.21 | 14.1 | 68.9 |
| (NO₃)⁻ | 6.53 | 12.3 | 65.4 |
| [C(NH₂)₃]⁺ | 8.53 | 149.3 | 61.2 |
Source: Adapted from theoretical calculations on various planar functional groups. nih.gov This data highlights the superior potential of the guanidinium-type structure for NLO applications.
Application as Phase-Change Materials (PCMs) for Thermal Energy Storage
Phase-change materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. They are of great interest for thermal energy storage applications, which are crucial for improving energy efficiency and utilizing renewable energy sources. Guanidinium-based organic salts have recently been identified as promising PCMs for medium to high-temperature applications. nih.govmonash.edu
For instance, guanidinium mesylate has a melting point of 208 °C and a high latent heat of fusion of 190 J/g. nih.gov Studies on various guanidinium organic salts have shown that their melting points and latent heats can be tuned by modifying the anion. researchgate.netresearchgate.net This suggests that 1,2,3-triaminoguanidinium phosphate could also function as a PCM. The presence of the phosphate anion could influence the melting temperature and the enthalpy of fusion through its effect on the crystal lattice energy and intermolecular forces. The investigation of 1,2,3-triaminoguanidinium phosphate and its derivatives as PCMs could open up new avenues for the development of efficient and cost-effective thermal energy storage systems.
Table 3: Thermal Properties of Selected Guanidinium-Based Salts as Potential PCMs
| Compound | Melting Point (°C) | Latent Heat of Fusion (J/g) |
|---|---|---|
| Guanidinium Methanesulfonate | 208 | 190 |
| Guanidinium Acetate | 227 | 145 |
| Guanidinium Propionate | 165 | 160 |
Source: Data compiled from studies on guanidinium organic salts. nih.govresearchgate.net This table provides a reference for the potential thermal properties that could be expected from novel guanidinium-based PCMs like 1,2,3-triaminoguanidinium phosphate.
Integration into Polymer Science for Enhanced Material Performance
The integration of 1,2,3-triaminoguanidinium phosphoric acid salts into polymer matrices is an area of growing interest, primarily due to the strong and specific non-covalent interactions between the guanidinium cation and phosphate anions. These interactions, which include a combination of hydrogen bonding and electrostatic forces, can significantly influence the properties of polymeric materials. researchgate.netresearchgate.net The guanidinium group, with its planar Y-shape and delocalized positive charge, can form multiple hydrogen bonds with the oxygen atoms of the phosphate group, leading to stable and directional interactions. researchgate.netnih.gov
Research into guanidinium-functionalized polymers has highlighted their strong affinity for phosphate-containing molecules. researchgate.net This principle can be extended to the use of 1,2,3-triaminoguanidinium phosphate as a component within a polymer blend or as a cross-linking agent. The resulting ionic interactions can lead to the formation of physically cross-linked networks, which can enhance the mechanical strength, thermal stability, and dimensional stability of the polymer.
The table below summarizes the key interactions between guanidinium and phosphate groups and their potential effects on polymer performance.
| Interaction Type | Description | Potential Impact on Polymer Performance |
| Bidentate Hydrogen Bonding | The guanidinium cation can form two simultaneous hydrogen bonds with a single phosphate anion, creating a highly stable six-membered ring-like structure. researchgate.net | Increased cross-linking density, leading to improved tensile strength and modulus. |
| Electrostatic Interactions | The positive charge of the guanidinium cation is strongly attracted to the negative charge of the phosphate anion. researchgate.net | Enhanced thermal stability by restricting polymer chain mobility at elevated temperatures. |
| Ionic Clustering | The aggregation of multiple guanidinium-phosphate ion pairs can form ionic clusters within the polymer matrix. | Improved resistance to solvents and reduced swelling due to the formation of a robust network. |
While specific studies on polymers incorporating "Phosphoric acid;1,2,3-triaminoguanidine" are not extensively documented in the reviewed literature, the foundational research on guanidinium-phosphate interactions provides a strong basis for their potential application in creating advanced polymeric materials with tailored properties. For instance, guanidine (B92328) phosphate has been investigated as a component in hybrid foams to improve thermal insulation and flame retardancy. researchgate.net
Catalysis
The catalytic applications of guanidinium salts and their derivatives are diverse, ranging from organocatalysis to their use as ligands in metal-catalyzed reactions.
Organocatalysis and Phase-Transfer Catalysis with Guanidinium Salts
Guanidinium salts have been recognized for their potential in organocatalysis, where they can act as hydrogen-bond donors to activate substrates and control stereoselectivity. rug.nl Their ability to form strong hydrogen bonds allows them to stabilize transition states and intermediates in a variety of organic transformations.
In the realm of phase-transfer catalysis, guanidinium salts serve as effective catalysts for reactions involving two immiscible phases. acs.org Their lipophilic cations can pair with anionic reactants, transporting them from an aqueous phase to an organic phase where the reaction proceeds. The efficiency of hexaalkylguanidinium salts as phase-transfer catalysts has been demonstrated in various reactions. acs.org
However, a review of the available scientific literature did not yield specific examples of 1,2,3-triaminoguanidinium salts being employed directly as organocatalysts or phase-transfer catalysts. While the fundamental properties of the guanidinium cation suggest potential activity in these areas, dedicated research into the catalytic applications of the 1,2,3-triamino substituted variant appears to be a nascent or underexplored field.
Metal-Guanidine Complexes in Photocatalysis
The coordination of guanidine-based ligands to metal centers has led to the development of novel complexes with interesting photophysical and catalytic properties. These metal-guanidine complexes are being explored for their potential in photocatalysis, where they can absorb light and mediate chemical reactions.
Guanidine derivatives can act as versatile ligands, coordinating to a wide range of transition metals. rsc.org The resulting complexes can exhibit diverse geometries and electronic structures, which are crucial for their photocatalytic activity. For instance, copper(II) complexes with guanidine-functionalized ligands have been synthesized and investigated for their visible-light-driven photocatalytic degradation of organic dyes. researchgate.net
While the direct application of 1,2,3-triaminoguanidinium phosphate in forming photocatalytic metal complexes is not extensively reported, related research on triaminoguanidine derivatives provides insights into their potential. For example, transition metal complexes of triaminoguanidine have been studied for their catalytic effect on the thermolysis of energetic materials, indicating their ability to influence chemical transformations.
The following table summarizes examples of metal-guanidine complexes and their catalytic applications, highlighting the potential for designing photocatalytic systems based on 1,2,3-triaminoguanidine (B12136214).
| Metal Center | Guanidine-based Ligand | Catalytic Application |
| Copper(II) | Guanidine functionalized disiloxane | Visible-light photocatalysis of Congo Red |
| Vanadium(IV/V) | Ligands derived from 1,3-diaminoguanidine | Oxidation of benzoin |
The exploration of metal complexes incorporating 1,2,3-triaminoguanidinium and its derivatives as ligands is a promising area for the development of novel photocatalysts. The rich coordination chemistry of the triaminoguanidinium platform offers opportunities to tune the electronic and steric properties of the resulting metal complexes, thereby optimizing their photocatalytic performance.
Chemical Reactivity and Reaction Mechanisms of 1,2,3 Triaminoguanidine and Its Salts
Mechanisms of Key Derivatization Reactions
The reactivity of 1,2,3-triaminoguanidine (B12136214) (TAG) is characterized by the nucleophilic nature of its multiple amino groups, making it a versatile precursor for a variety of derivatization reactions. Key reactions include acylation, condensation with carbonyl compounds, and cyclization reactions to form heterocyclic systems.
Acylation Reactions: The acylation of 1,2,3-triaminoguanidine and its derivatives is highly dependent on the reaction conditions, which can be manipulated to yield different products. When triaminoguanidine, generated in situ from its hydrochloride salt (TAG-Cl) in a strongly alkaline aqueous solution, is treated with acyl chlorides that are resistant to hydrolysis, a threefold acylation occurs to produce 1,2,3-tris(acylamino)guanidinium salts. at.ua For instance, the reaction with 3,4,5-trimethoxybenzoyl chloride under these conditions yields the corresponding N,N',N''-tris(acylamino)guanidinium chloride. at.ua
In contrast, the acylation of N,N',N''-tris(benzylamino)guanidinium chloride with aroyl chlorides or acetyl chloride under milder conditions, typically using a weak base at room temperature, also results in a threefold N-acylation. at.ua However, employing higher temperatures and a more alkaline medium with N,N',N''-tris(benzylamino)guanidinium salts leads to the formation of mesoionic 1,2,4-triazolium-3-hydrazinides as the major products. at.ua This suggests a competing reaction pathway involving intramolecular cyclization following the initial acylation.
Condensation with Carbonyl and Dicarbonyl Compounds: 1,2,3-Triaminoguanidinium salts readily react with aldehydes and ketones to form the corresponding tris(iminyl)guanidines. nih.gov The mechanism of this reaction is analogous to the formation of Schiff bases, involving nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration. For a related compound, 1-amino-2-nitroguanidine (ANQ), the condensation with aldehydes and ketones can be catalyzed by either acid or base. researchgate.net Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity, while under basic conditions, the nucleophilicity of the amino group is enhanced. researchgate.net It is plausible that the reaction of TAG with carbonyl compounds follows a similar mechanistic pathway.
Furthermore, the reaction of TAG-Cl with dicarbonyl compounds can lead to the formation of heterocyclic structures. For example, cyclocondensation with pentane-2,4-dione at one of the hydrazinyl branches of TAG-Cl affords a pyrazole, which can further react to form a 3,6-di(pyrazol-1-yl)-1,2,4,5-tetrazine. nih.gov A detailed study on the reaction of aminoguanidine (B1677879) (AG) with the α-oxoaldehyde, methylglyoxal (B44143) (MG), revealed a multi-step mechanism involving the initial formation of a guanylhydrazone-acetylcarbinol adduct, followed by dehydration, ring closure to a 1,2,4-triazine (B1199460) derivative, and a final dehydration step. nih.gov This detailed mechanistic understanding for aminoguanidine provides a strong model for the expected reactivity of 1,2,3-triaminoguanidine with dicarbonyl compounds.
Interactive Data Table: Derivatization Reactions of 1,2,3-Triaminoguanidine and its Salts
| Reactant | Reagent | Key Conditions | Major Product | Reference |
| 1,2,3-Triaminoguanidine (from TAG-Cl) | 3,4,5-Trimethoxybenzoyl chloride | Strongly alkaline aqueous solution | N,N',N''-Tris(3,4,5-trimethoxybenzoylamino)guanidinium chloride | at.ua |
| N,N',N''-Tris(benzylamino)guanidinium chloride | Aroyl chlorides, Acetyl chloride | Weak base, Room temperature | N,N',N''-Tris(N-acyl-N-benzylamino)guanidines | at.ua |
| N,N',N''-Tris(benzylamino)guanidinium chloride | Aroyl chlorides | Higher temperature, Alkaline medium | Mesoionic 1,2,4-triazolium-3-hydrazinides | at.ua |
| 1,2,3-Triaminoguanidinium salts | Aldehydes or Ketones | Not specified | Tris(iminyl)guanidines | nih.gov |
| 1,2,3-Triaminoguanidinium chloride | Pentane-2,4-dione | Not specified | Pyrazole and subsequently 3,6-di(pyrazol-1-yl)-1,2,4,5-tetrazine | nih.gov |
Acid-Base Properties and Proton Transfer Phenomena in Solution and Solid State
In the solid state, the crystal structure of triaminoguanidine reveals extensive intermolecular hydrogen bonding. researchgate.net The structure consists of sheets of TAG molecules held together by both van der Waals forces and hydrogen bonds. researchgate.net Key hydrogen-bonded distances include N(2)---N(3) at 2.967(1) Å and other close contacts such as N(5)--H(6)--N(2) at 3.107(1)Å, N(6)--H(7)--N(1) at 3.017(1) Å, and N(2)--H(5)---N(1) at 3.297(1) Å. researchgate.net
The crystal structures of various triaminoguanidinium salts also showcase intricate hydrogen-bonding networks. In the solid-state structures of 1,2,3-tris(benzylamino)guanidinium salts with different anions (iodide, trifluoroacetate (B77799), and triflate), both the conformation of the cation and the nature of the anion dictate the packing and hydrogen bonding patterns. researchgate.net For instance, in the solid state, guanidinium (B1211019) cations are known to form classic cyclic R2(2)(8) hydrogen-bonding motifs with carboxylate anions. nih.gov In the crystal structure of a mesoionic 1,2,4-triazolium salt derived from a triaminoguanidine derivative, short N–H···Cl hydrogen bonds are observed, with one being particularly short (d(H···Cl) = 2.11(2) Å) and linear. at.ua These extensive hydrogen-bonding networks in the solid state are indicative of significant proton donor-acceptor interactions, which are fundamental to proton transfer phenomena.
In solution, variable-temperature 1H NMR studies of N,N',N''-tris(isopropylideneamino)guanidine, a derivative of TAG, have indicated the presence of prototropic tautomerism. znaturforsch.com This suggests that proton transfer processes are also dynamic in solution. The guanidinium ion is a well-known denaturant of proteins, and its interactions are mediated through hydrogen bonding with amino acid residues, particularly acidic ones like aspartate and glutamate. rsc.org
Interactive Data Table: Hydrogen Bond Distances in Triaminoguanidine and a Derived Salt
| Compound | Donor-Acceptor | Distance (Å) | Reference |
| Triaminoguanidine | N(2)---N(3) | 2.967(1) | researchgate.net |
| Triaminoguanidine | N(5)---N(2) | 3.107(1) | researchgate.net |
| Triaminoguanidine | N(6)---N(1) | 3.017(1) | researchgate.net |
| Triaminoguanidine | N(2)---N(1) | 3.297(1) | researchgate.net |
| Mesoionic 1,2,4-triazolium salt (derived from TAG) | N–H···Cl | 3.060(1) | at.ua |
General Reactivity of the Guanidine (B92328) Moiety and its Derivatives as Nucleophiles and Bases
Guanidines are recognized as strong organic bases, often categorized as "superbases". nih.gov The high basicity of the guanidine functional group stems from the formation of a highly resonance-stabilized guanidinium cation upon protonation. rsc.org The positive charge in the guanidinium ion is delocalized over the central carbon and the three nitrogen atoms.
The structure of neutral guanidine possesses two amino-type nitrogens and one imino-type nitrogen, with electron density delocalized across the CN3 moiety. nih.gov This electronic structure confers strong nucleophilic character to guanidines. nih.gov They can participate in various reactions as nucleophiles, including alkylation with alkyl halides, alcohols, or oxiranes, and aza-Michael additions to α,β-unsaturated carbonyl compounds. nih.gov
The nucleophilicity and basicity of guanidine derivatives can be modulated by substituents. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The steric hindrance around the nitrogen atoms also plays a crucial role in their reactivity. Sterically hindered guanidine derivatives are often employed as strong, non-nucleophilic bases in organic synthesis.
In the context of 1,2,3-triaminoguanidine, the presence of three amino groups attached to the guanidinyl framework is expected to significantly influence its nucleophilic and basic properties. While the amino groups themselves are nucleophilic, their proximity and electronic interplay with the central guanidine carbon are complex. The reactivity of 1,2,3-triaminoguanidine in derivatization reactions, such as acylation and condensation, underscores its nucleophilic character. at.uanih.gov The ability to be protonated to form stable salts is a clear indication of its basicity. The high nitrogen content and the presence of multiple nucleophilic centers make 1,2,3-triaminoguanidine and its derivatives valuable building blocks in the synthesis of nitrogen-rich heterocyclic compounds and energetic materials. researchgate.net
Interactive Data Table: Comparison of Guanidine and its General Reactivity
| Property | Description | Consequence for Reactivity | Reference |
| Basicity | Strong organic bases (superbases) due to resonance-stabilized conjugate acid. | Readily forms salts with acids. Can be used as a catalyst in base-mediated reactions. | nih.gov |
| Nucleophilicity | Strong nucleophiles due to electron-rich nitrogen atoms and delocalized electron density. | Participates in alkylation, acylation, and Michael addition reactions. | nih.gov |
| Substituent Effects | Electronic and steric effects of substituents can modulate basicity and nucleophilicity. | Allows for the tuning of reactivity for specific synthetic applications. | researchgate.net |
| Protonation Site | Protonation occurs at the imino nitrogen to form a resonance-stabilized cation. | Influences the structure and stability of the resulting salts. | stackexchange.com |
Analytical Methodologies for the Characterization and Quantification of 1,2,3 Triaminoguanidinium Phosphoric Acid Salts
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture, making it indispensable for assessing the purity of 1,2,3-triaminoguanidinium phosphoric acid salts. researchgate.net High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of such non-volatile, polar, and ionic compounds. researchgate.netnih.gov
Several HPLC modes can be adapted for this purpose. Reversed-phase HPLC (RP-HPLC) is a common method where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For highly polar compounds like guanidinium (B1211019) salts, ion-pair chromatography can be employed. This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the ionic analyte, allowing it to be retained and separated on a standard RP column. Another powerful approach is ion-exchange chromatography (IEC), which separates ions and polar molecules based on their affinity to an ion-exchange column. semanticscholar.org Cation-exchange chromatography is particularly effective for positively charged guanidinium cations. researchgate.net
Detection is typically achieved using ultraviolet (UV) spectroscopy if the molecule contains a chromophore. For compounds lacking a strong chromophore, alternative detection methods such as refractive index (RI) detection, evaporative light scattering detection (ELSD), or mass spectrometry (MS) are utilized. unimi.it Liquid chromatography coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity, enabling both quantification and structural confirmation of the salt and any impurities. unimi.it
Gas chromatography (GC) can also be used, but it requires a derivatization step to convert the non-volatile salt into a volatile derivative suitable for GC analysis. researchgate.net
| Technique | Stationary Phase (Column) | Mobile Phase | Detection Method | Application Notes |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 | Acidified Water/Acetonitrile or Methanol Gradient | UV, MS, ELSD | Ion-pairing agents may be required for better retention and peak shape of the highly polar guanidinium cation. |
| Ion-Exchange Chromatography (IEC) | Cation-Exchange Resin (e.g., Dionex CS14) | Aqueous Buffer with increasing ionic strength | Conductivity, UV (post-column derivatization) | Directly separates the 1,2,3-triaminoguanidinium cation based on its positive charge. researchgate.net |
| Gas Chromatography (GC) | HP-5 (or similar) | Inert Carrier Gas (e.g., He, N₂) | Flame Ionization Detector (FID), MS | Requires pre-column derivatization to increase the volatility of the analyte. researchgate.net |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer sensitive and selective means for the detection and quantification of electroactive species. The guanidinium functional group, particularly in substituted aromatic systems, can exhibit reversible redox properties that are amenable to electrochemical analysis. acs.orgchemrxiv.org Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of 1,2,3-triaminoguanidinium salts.
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. acs.org This technique can provide information about the oxidation and reduction potentials of the compound, which are characteristic properties useful for identification. The magnitude of the current is proportional to the concentration of the analyte, allowing for quantification. The relationship between the electrochemical potential and pH can be used to construct Pourbaix diagrams and determine the pKa values of the compound. acs.org
The delocalization of the positive charge across the three nitrogen atoms in the guanidinium unit influences its electrochemical behavior. researchgate.net Anion binding to the guanidinium cation can also induce electrochemical or spectroscopic shifts, a principle that has been explored for the development of anion sensors. barbatti.org While direct electrochemical analysis of the phosphate (B84403) anion is also possible, methods would typically focus on the electroactive guanidinium cation for quantification of the salt.
| Technique | Working Electrode | Reference Electrode | Supporting Electrolyte | Measured Parameters |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon, Platinum | Saturated Calomel Electrode (SCE) or Ag/AgCl | KCl or TBAPF₆ in aqueous or organic solvent | Oxidation/Reduction Potentials (Epa, Epc), Peak Currents (ipa, ipc), pKa values. acs.org |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are critical for evaluating the thermal stability, decomposition behavior, and phase transitions of 1,2,3-triaminoguanidinium phosphoric acid salts, which is particularly important for energetic materials. rsc.orgresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. bibliotekanauki.plmdpi.com A TGA thermogram provides quantitative information about mass loss events, such as the release of water or solvents and thermal decomposition. For 1,2,3-triaminoguanidinium salts, TGA can identify the onset temperature of decomposition and the percentage of mass lost at each decomposition step. researchgate.netznaturforsch.com This is vital for establishing the upper-temperature limit for safe handling and storage.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. bibliotekanauki.pl DSC curves reveal thermal transitions such as melting, crystallization, and decomposition. mdpi.com Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition or crystallization events. For energetic salts, the decomposition is usually a sharp, significant exothermic event. znaturforsch.com The combination of TGA and DSC provides a comprehensive thermal profile of the compound. For instance, a DSC measurement of a triaminoguanidinium derivative showed a single broad peak at 155 °C, corresponding to a minor mass loss observed in TGA at that temperature. znaturforsch.com
| Technique | Typical Heating Rate | Atmosphere | Information Obtained | Example Findings for Related Salts |
|---|---|---|---|---|
| Thermogravimetric Analysis (TGA) | 5-20 °C/min | Nitrogen or Air | Decomposition temperatures, mass loss percentages, thermal stability. mdpi.com | Triaminoguanidinium derivatives show mass losses corresponding to the elimination of counterions or decomposition. researchgate.netznaturforsch.com |
| Differential Scanning Calorimetry (DSC) | 5-10 °C/min | Nitrogen or Air | Melting point, decomposition temperature (onset and peak), enthalpy of fusion/decomposition (ΔH). mdpi.com | Energetic triazolium salts show initial melting followed by exothermal decomposition with maxima around 165 °C. mdpi.com |
Q & A
Q. Table 1: Key Thermal Properties of Triaminoguanidine Derivatives
| Compound | Decomposition Temp. (°C) | Stabilization Strategy | Reference ID |
|---|---|---|---|
| TAG nitrate | 230 (violent) | None | |
| TAG-GO/Metal Complexes | 250–260 | Graphene oxide incorporation |
Q. Table 2: Corrosion Inhibition Efficiency in Phosphoric Acid
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Type (∆G°ads, kJ/mol) | Reference ID |
|---|---|---|---|---|
| 1,2,3-Benzotriazole | 0.1 | 85 | Mixed (physisorption/chemisorption) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
